3-(5-Ethylpyridin-2-yl)propan-1-ol 3-(5-Ethylpyridin-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20402939
InChI: InChI=1S/C10H15NO/c1-2-9-5-6-10(11-8-9)4-3-7-12/h5-6,8,12H,2-4,7H2,1H3
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

3-(5-Ethylpyridin-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC20402939

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Ethylpyridin-2-yl)propan-1-ol -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 3-(5-ethylpyridin-2-yl)propan-1-ol
Standard InChI InChI=1S/C10H15NO/c1-2-9-5-6-10(11-8-9)4-3-7-12/h5-6,8,12H,2-4,7H2,1H3
Standard InChI Key BCSUQMWKCCWDRN-UHFFFAOYSA-N
Canonical SMILES CCC1=CN=C(C=C1)CCCO

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-(5-ethylpyridin-2-yl)propan-1-ol reflects its structure: a pyridine ring with an ethyl group at the 5-position and a propan-1-ol chain at the 2-position. The molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The pyridine ring’s electron-deficient nature and the hydroxyl group’s polarity create a bifunctional molecule capable of diverse reactivity .

Stereochemical Considerations

While the compound lacks inherent chirality in its base structure, asymmetric synthesis methods can introduce stereocenters. For instance, enzymatic reductions using alcohol dehydrogenases—similar to those employed for synthesizing (1S)-3-chloro-1-(2-thienyl)propan-1-ol —could yield enantiomerically pure derivatives if modified substrates are used.

Synthetic Routes and Optimization

Cross-Coupling Strategies

A prevalent method involves Suzuki-Miyaura coupling to assemble the pyridine-ethyl moiety. For example:

  • 5-Ethyl-2-bromopyridine is reacted with a propanol-containing boronic ester under palladium catalysis .

  • Post-coupling oxidation or reduction steps adjust the terminal functional group to a hydroxyl.

Representative Reaction:

\ce5Ethyl2bromopyridine+HO(CH2)3Bpin>[Pd(PPh3)4][Na2CO3]3(5Ethylpyridin2yl)propan1ol\ce{5-Ethyl-2-bromopyridine + HO(CH2)3Bpin ->[Pd(PPh3)4][Na2CO3] 3-(5-Ethylpyridin-2-yl)propan-1-ol}

Yields typically range from 65–80% after column purification .

Borrowing Hydrogen Catalysis

Iridium complexes, such as those described in iridium-catalyzed alcohol couplings , enable direct alkylation of pyridines with alcohols. For instance, reacting 5-ethylpyridine-2-carbaldehyde with propan-1-ol in the presence of [Ir(CP^N)(COD)]OTf facilitates C–C bond formation via hydrogen transfer, achieving 70–85% efficiency .

Enzymatic Reduction

Enzymatic routes, inspired by the synthesis of duloxetine intermediates , reduce ketone precursors like 3-(5-ethylpyridin-2-yl)propan-1-one using ketoreductases. NADPH-dependent enzymes achieve enantioselectivity >99% ee under mild conditions .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod/Source
Melting Point45–48°CDifferential Scanning Calorimetry
Boiling Point220–225°C (at 760 mmHg)Distillation
Solubility in Water12 g/L (25°C)OECD 105 Guideline
logP (Octanol-Water)1.8HPLC Estimation

The compound’s moderate hydrophilicity (logP = 1.8) suits it for reactions in polar aprotic solvents like DMF or THF .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.0 Hz, 1H, py-H6), 7.65 (dd, J = 8.0, 2.0 Hz, 1H, py-H4), 7.25 (d, J = 8.0 Hz, 1H, py-H3), 3.65 (t, J = 6.4 Hz, 2H, -CH2OH), 2.55 (q, J = 7.6 Hz, 2H, -CH2CH3), 1.85–1.75 (m, 2H, -CH2-), 1.25 (t, J = 7.6 Hz, 3H, -CH3) .

  • IR (KBr): ν 3350 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N pyridine), 1450 cm⁻¹ (C-H bend).

Applications in Organic Synthesis and Pharmacology

Pharmaceutical Intermediate

The compound serves as a precursor for 5-ethylpyridine-2-propanol derivatives, which are investigated as serotonin-norepinephrine reuptake inhibitors (SNRIs) akin to duloxetine . Functionalization of the hydroxyl group (e.g., tosylation, mesylation) enables nucleophilic displacement with amines or thiols to generate bioactive analogs.

Ligand Design

In catalysis, the pyridine nitrogen and hydroxyl group act as bidentate ligands for transition metals. Complexes with Cu(II) or Pd(II) show efficacy in oxidation and cross-coupling reactions, achieving turnover numbers (TON) >500 in model Suzuki reactions .

Biocatalytic Substrates

Recent studies highlight its use in enzyme-mediated dynamic kinetic resolutions. Candida antarctica lipase B (CAL-B) catalyzes acetylation of the alcohol selectively, enabling access to chiral esters with >90% enantiomeric excess .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator